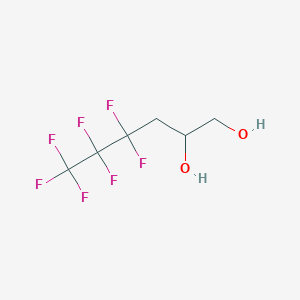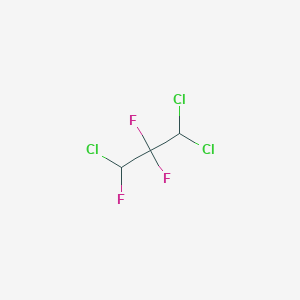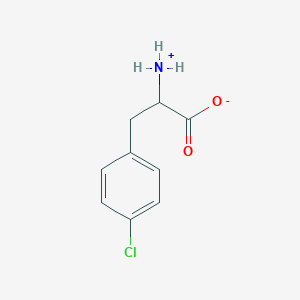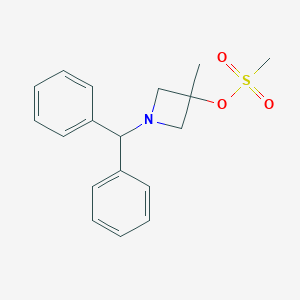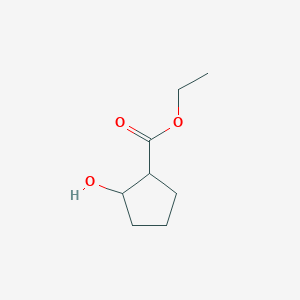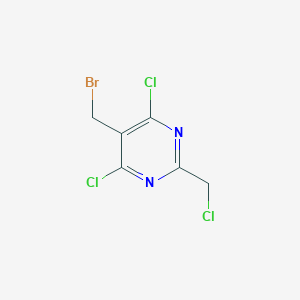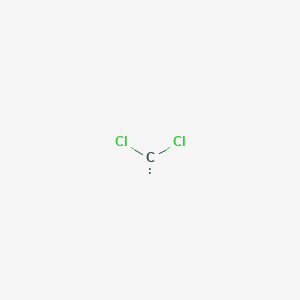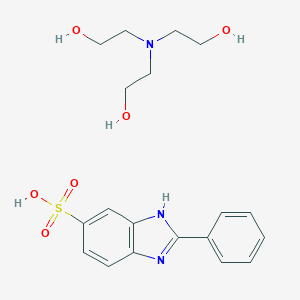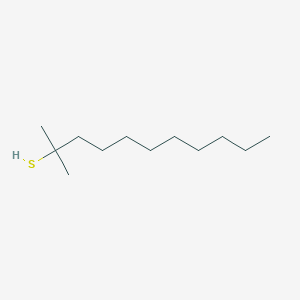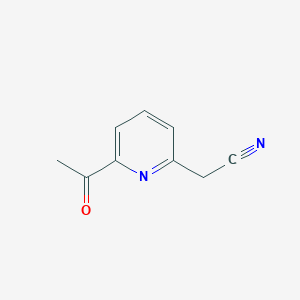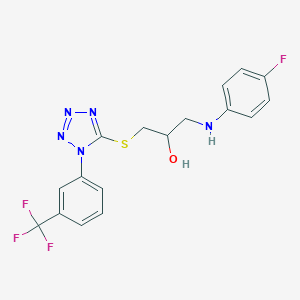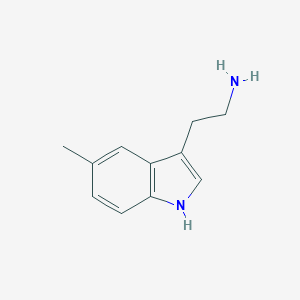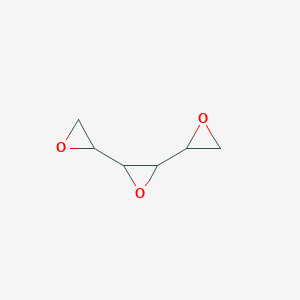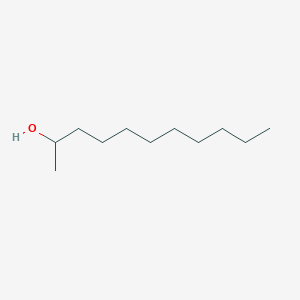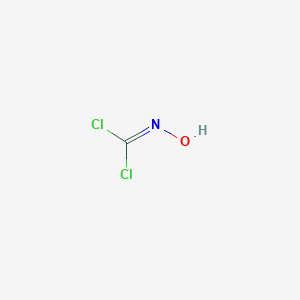
Phosgene oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosgene oxime is a potent chemical warfare agent that was first synthesized in 1929. It is also known as CX, and it is classified as a vesicant or blister agent. Phosgene oxime is a yellowish-brown liquid that has a pungent odor and is highly toxic. It is used as a chemical weapon due to its ability to cause severe skin and respiratory damage.
Applications De Recherche Scientifique
Detection of Phosgene
- Colorimetric and Fluorogenic Detection : A study developed a meso-oxime-substituted BODIPY probe for fast and sensitive detection of phosgene, useful for on-site monitoring in workplaces (Kim et al., 2017).
- Phosphorescent Probes : An iridium(III) complex-based sensor, Ir-OXIME, was designed for rapid, sensitive, and selective phosgene detection (Ma et al., 2020).
- Fluorescent Sensors : Several studies have developed BODIPY-based fluorescent sensors for phosgene detection, demonstrating rapid response, high selectivity, and low detection limits in both solution and gas phases (Xia et al., 2017), (Li et al., 2022).
- Chemosensors for Phosgene Sensing : Research has focused on creating chemosensors with rapid response and low detection limits for phosgene, such as a quinoline-based chemosensor (Yu et al., 2021).
Phosgene Oxime as a Chemical Weapon
- Chemical Warfare and Toxicity : A paper discussed the characteristics of phosgene oxime as a chemical weapon, including its effects on skin, eyes, and mucous membranes, and noted the absence of an antidote for poisoning (Patočka & Kuča, 2011).
- Cutaneous Exposure and Toxicity Studies : Studies on the effects of cutaneous exposure to phosgene oxime in animal models have been conducted to understand its acute and potentially long-term toxic effects (Tewari-Singh et al., 2017), (Singh et al., 2020).
Mechanism of Action and Comparative Studies
- Comparative Studies with Other Vesicants : Research comparing phosgene oxime with other vesicating agents, focusing on its unique properties and toxicities, has been conducted (Goswami et al., 2017).
Advanced Applications in Analytical Chemistry
- Rational Design of Fluorescent Sensors : Studies have focused on the rational design of unimolecular fluorescent sensors for phosgene detection, highlighting the potential for visual detection methods (Kundu & Hwang, 2012).
Medical Research
- Treatment Strategies for Phosgene-Induced Injuries : Some research has explored treatment options for phosgene-induced injuries, such as the use of delayed low-dose supplemental oxygen for acute lung injury (Grainge et al., 2010).
Propriétés
Numéro CAS |
1794-86-1 |
|---|---|
Nom du produit |
Phosgene oxime |
Formule moléculaire |
CHCl2NO |
Poids moléculaire |
113.93 g/mol |
Nom IUPAC |
N-(dichloromethylidene)hydroxylamine |
InChI |
InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |
Clé InChI |
JIRJHEXNDQBKRZ-UHFFFAOYSA-N |
SMILES |
C(=NO)(Cl)Cl |
SMILES canonique |
C(=NO)(Cl)Cl |
Point d'ébullition |
128 °C at 760 mm Hg |
Color/Form |
Colorless prismatic crystals Colorless solid or yellowish-brown liquid |
melting_point |
39-40 °C |
Autres numéros CAS |
1794-86-1 |
Description physique |
Phosgene oxime is a colorless liquid, odorless to fruity. Colorless, crystalline solid or yellowish-brown liquid. |
Solubilité |
Soluble in water, alcohol, ether and benzene In water, 2.5X10+4 mg/L at 25 °C (est) |
Synonymes |
dichloroformossina dichloroformoxine dichlorophormoxine |
Densité de vapeur |
3.9 (Air = 1) |
Pression de vapeur |
11.2 mm Hg at 25 °C (solid); 13 mm Hg at 40 °C (liquid) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



